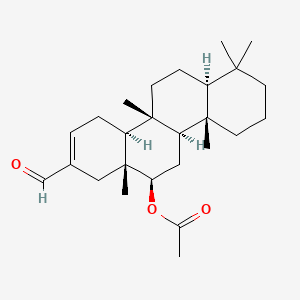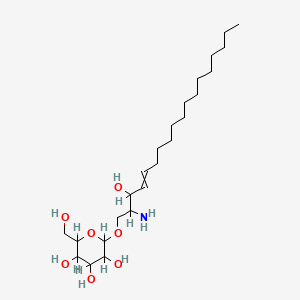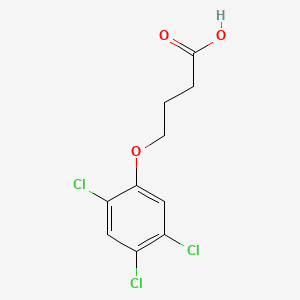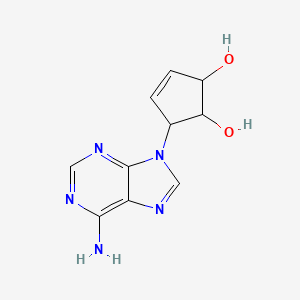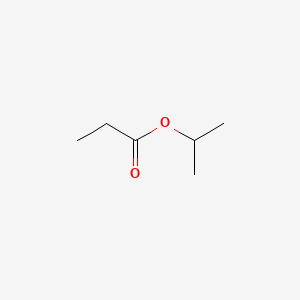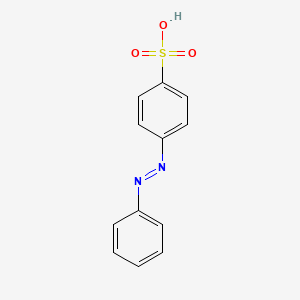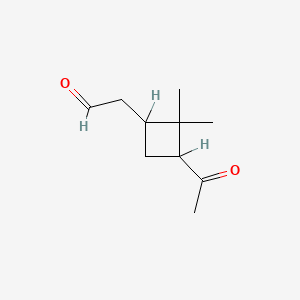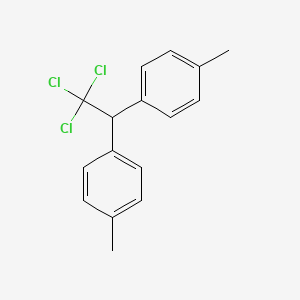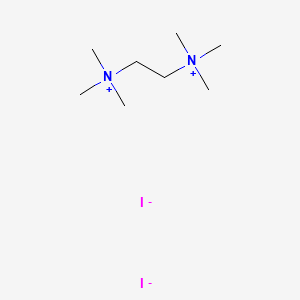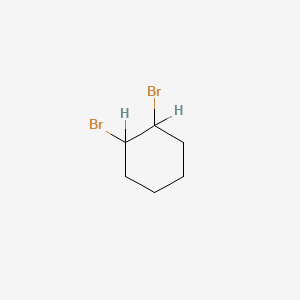
1,2-Dibromocyclohexane
Overview
Description
Synthesis Analysis
The synthesis of 1,2-dibromocyclohexane typically involves the bromination of cyclohexene. This process is a halogenation reaction where cyclohexene reacts with bromine, resulting in the addition of bromine atoms across the double bond of cyclohexene to form this compound. The reaction is generally conducted in an inert solvent under controlled conditions to ensure selectivity and yield optimization.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its cyclohexane backbone with two bromine atoms attached at the 1 and 2 positions. This configuration can exhibit different stereochemistries due to the tetrahedral nature of the carbon atoms involved. The presence of bromine atoms significantly influences the physical and chemical properties of the molecule, including its reactivity, boiling point, and density.
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its versatile reactivity. It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Additionally, it can act as a precursor in the synthesis of other cyclohexane derivatives through further functionalization of the molecule. Its chemical stability and reactivity are influenced by the presence of the bromine atoms, making it a valuable intermediate in organic synthesis.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and density, are significantly influenced by the presence of bromine atoms. These atoms increase the molecular weight and contribute to the overall polar nature of the molecule, affecting its solubility in organic solvents and water. The compound is typically a liquid at room temperature, with a relatively high boiling point compared to non-halogenated cyclohexane derivatives.
Chemical Properties Analysis
The chemical properties of this compound are marked by its reactivity towards nucleophiles, owing to the presence of bromine atoms. It can participate in elimination reactions, leading to the formation of unsaturated cyclohexene derivatives. Moreover, its reactivity can be exploited in various synthetic pathways to construct more complex molecules, showcasing its importance in synthetic organic chemistry.
For further detailed information and research insights on this compound, the following references provide extensive studies and reviews:
- S. Blankenship & J. Dole (2003). "1-Methylcyclopropene: a review" in Postharvest Biology and Technology.
- H. Cao et al. (2018). "Recent advances on controllable and selective catalytic oxidation of cyclohexene" in Chinese Journal of Catalysis.
- H. Pellissier (2014). "Recent developments in the synthesis and reactivity of methylene- and alkylidenecyclopropane derivatives" in Tetrahedron.
Scientific Research Applications
Occurrence in Indoor Air and Consumer Goods
1,2-Dibromocyclohexane is included in the category of novel brominated flame retardants (NBFRs). Its occurrence in indoor air, dust, consumer goods, and food is a subject of concern. Studies have highlighted the need for more research on the environmental fate and toxicity of such compounds. Notably, the compound has been detected in high concentrations in certain settings, prompting concerns about its environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Photoelectron Spectroscopy
Research has been conducted on the HeI photoelectron spectrum of trans-1,2-dibromocyclohexane. This study provides insights into the molecular interactions within the compound, particularly between the lone pair orbitals of the bromine atoms. Such information is crucial for understanding the chemical properties and reactivity of the compound (Chau & Mcdowell, 1976).
Electrochemical Studies
The electrochemical dehalogenation of trans-1,2-dibromocyclohexane has been examined using cobaloximes, a family of compounds used as catalysts. This research contributes to the understanding of dehalogenation kinetics and is relevant to fields like environmental chemistry and waste management (Pizarro et al., 2022).
Preparation of Cyclic Vinylic Bromides
This compound has been used in the preparation of cyclic vinylic bromides. This process involves dehydrobromination and has implications in synthetic organic chemistry, particularly in the synthesis of various organic compounds (Bandodakar & Nagendrappa, 1990).
Bromide Concentration Determination
A method utilizing this compound has been developed for determining bromide concentrations in blood. This technique is significant in clinical chemistry for monitoring bromide levels in biological samples (Archer, 1972).
Mechanism of Action
The reaction mechanism involves the polarization of the bromine by the approaching π bond in the cyclohexene . Individual bromine radicals are not electrophilic enough to attack the double bond in the cyclohexene, so the formation of 1,2-dibromocyclohexane requires the ions mechanism, typical for addition reactions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,2-Dibromocyclohexane plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, this compound can form adducts with nucleophilic sites on proteins and DNA, potentially leading to mutagenic effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound has been observed to induce the expression of genes related to detoxification and stress response. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes such as glutathione S-transferase, which plays a crucial role in detoxification. The compound can also induce the formation of reactive oxygen species (ROS), leading to oxidative damage to cellular components. Additionally, this compound can cause DNA damage by forming covalent adducts with DNA bases, resulting in mutations and potential carcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause cumulative oxidative damage and persistent alterations in gene expression. In in vitro studies, prolonged exposure to the compound can lead to cell death and loss of cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, this compound can induce significant toxicity, including liver and kidney damage, and even mortality. Threshold effects have been observed, where a certain dose level leads to a sudden increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferase. This conjugation facilitates the excretion of the compound through the bile and urine. The metabolism of this compound can also affect the levels of other metabolites, leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as the multidrug resistance-associated proteins (MRPs), which facilitate its efflux from cells. Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s activity and function can be influenced by its subcellular localization. For instance, its presence in the mitochondria can lead to mitochondrial dysfunction and impaired energy production. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of this compound within cells .
properties
IUPAC Name |
1,2-dibromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHKZKWKJNOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883925 | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5401-62-7 | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5401-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-dibromocyclohexane?
A1: this compound has the molecular formula C6H10Br2 and a molecular weight of 241.96 g/mol.
Q2: How is the structure of this compound confirmed?
A2: Various spectroscopic methods are employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. NMR studies, including those conducted at low temperatures, have provided insights into the conformational equilibrium of this compound, specifically the ratio of diaxial to diequatorial conformers. [, , , ]
Q3: How is this compound used in electrocatalytic reactions?
A3: this compound serves as a model substrate in studies investigating the electrocatalytic activity of various systems, including metallophthalocyanines, cobaloximes, and vitamin B12 derivatives. These studies often utilize microemulsions to enhance catalytic efficiency. [, , , , , ]
Q4: Can you elaborate on the mechanism of this compound reduction in these catalytic systems?
A4: The mechanism typically involves the electrochemical reduction of the catalyst (e.g., a cobalt corrin complex) to its catalytically active form, which then reacts with this compound, leading to its debromination and the formation of cyclohexene. The catalyst is regenerated in the process, allowing for catalytic turnover. [, , ]
Q5: Are there alternative methods for the dehalogenation of this compound?
A5: Yes, this compound can be dehalogenated using various reagents, including lithium aluminum hydride, polysulfide ions, and lithium carbonate. These reactions typically proceed via elimination mechanisms, leading to the formation of cyclohexene. [, , ]
Q6: Have computational methods been employed to study this compound?
A6: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been used to investigate the conformational properties, electronic structure, and reactivity of this compound. These calculations provide valuable insights into the factors governing its behavior in chemical reactions. [, ]
Q7: How do substituents on the cyclohexane ring affect the reactivity of this compound?
A7: The presence and nature of substituents on the cyclohexane ring can significantly influence the reactivity of this compound, particularly in reactions involving elimination or nucleophilic substitution. Steric and electronic factors associated with the substituents can affect the reaction rates and product distributions. [, , ]
Q8: How is this compound analyzed and quantified?
A8: Gas chromatography (GC), often coupled with electron capture detection (ECD) or mass spectrometry (MS), is commonly employed for the analysis and quantification of this compound. These techniques offer high sensitivity and selectivity, enabling the detection of trace amounts of this compound in complex mixtures. [, ]
Q9: What is known about the environmental fate and effects of this compound?
A9: this compound is a halogenated organic compound and its release into the environment raises concerns about potential ecological impacts. While specific data on this compound might be limited, its structural similarity to other halogenated compounds suggests potential persistence and bioaccumulation. Research on its environmental degradation pathways and toxicity to aquatic organisms is crucial. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




